molecular formula C20H15Cl3N2OS B158924 Sertaconazole CAS No. 99592-32-2

Sertaconazole

Cat. No. B158924
CAS RN: 99592-32-2
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-UHFFFAOYSA-N
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Patent
US07829726B2

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
Quantity
308 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
catalyst
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
111.11 g
Type
reactant
Reaction Step Three
Quantity
595 mL
Type
reactant
Reaction Step Four
Name
Quantity
635 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[CH:16]([OH:23])[CH2:17][N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1.[OH-].[Na+].Br[CH2:27][C:28]1[C:29]2[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[C:30]=2[S:31][CH:32]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:35]1[CH:34]=[C:33]([Cl:37])[C:30]2[S:31][CH:32]=[C:28]([CH2:27][O:23][CH:16]([C:10]3[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=3[Cl:8])[CH2:17][N:18]3[CH:19]=[N:20][CH:21]=[CH:22]3)[C:29]=2[CH:36]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
308 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
Name
Quantity
6.67 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
155 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
111.11 g
Type
reactant
Smiles
BrCC=1C2=C(SC1)C(=CC=C2)Cl
Step Four
Name
Quantity
595 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
635 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the mass temperature between 37 and 40° C.
ADDITION
Type
ADDITION
Details
was added for at least 30 minutes
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the system was maintained between 37 and 40° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to a mass temperature of 5-10° C.
CUSTOM
Type
CUSTOM
Details
the sertaconazole precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and cold toluene (5-10° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=CC=2C(=CSC2C(=C1)Cl)COC(CN3C=CN=C3)C=4C=CC(=CC4Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 179.7 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07829726B2

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
Quantity
308 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
catalyst
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
111.11 g
Type
reactant
Reaction Step Three
Quantity
595 mL
Type
reactant
Reaction Step Four
Name
Quantity
635 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[CH:16]([OH:23])[CH2:17][N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1.[OH-].[Na+].Br[CH2:27][C:28]1[C:29]2[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[C:30]=2[S:31][CH:32]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:35]1[CH:34]=[C:33]([Cl:37])[C:30]2[S:31][CH:32]=[C:28]([CH2:27][O:23][CH:16]([C:10]3[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=3[Cl:8])[CH2:17][N:18]3[CH:19]=[N:20][CH:21]=[CH:22]3)[C:29]=2[CH:36]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
308 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
Name
Quantity
6.67 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
155 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
111.11 g
Type
reactant
Smiles
BrCC=1C2=C(SC1)C(=CC=C2)Cl
Step Four
Name
Quantity
595 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
635 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the mass temperature between 37 and 40° C.
ADDITION
Type
ADDITION
Details
was added for at least 30 minutes
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the system was maintained between 37 and 40° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to a mass temperature of 5-10° C.
CUSTOM
Type
CUSTOM
Details
the sertaconazole precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and cold toluene (5-10° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=CC=2C(=CSC2C(=C1)Cl)COC(CN3C=CN=C3)C=4C=CC(=CC4Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 179.7 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.